molecular formula C9H7F2NO2 B8314479 1-(2,5-Difluorophenyl)-2-nitropropene

1-(2,5-Difluorophenyl)-2-nitropropene

Cat. No.: B8314479
M. Wt: 199.15 g/mol
InChI Key: IEJLYPNEPQXFCV-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-nitropropene is a fluorinated aromatic nitroalkene of interest in synthetic organic and medicinal chemistry research. Compounds within the nitrostyrene and nitropropene family are frequently utilized as key synthetic intermediates in the preparation of more complex molecules . Specifically, analogs such as 1-Phenyl-2-nitropropene (P2NP) are established precursors in pharmaceutical research for the synthesis of amphetamine-type compounds . The presence of the 2,5-difluoro substitution on the phenyl ring is a significant structural feature, as fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers may employ this compound in Knoevenagel condensation reactions, similar to the synthesis of other nitropropenes, where an aromatic aldehyde reacts with nitroethane . The primary research applications for this compound are likely in the development of novel pharmacologically active substances and as a intermediate in methodological chemical synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

1,4-difluoro-2-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H7F2NO2/c1-6(12(13)14)4-7-5-8(10)2-3-9(7)11/h2-5H,1H3

InChI Key

IEJLYPNEPQXFCV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(2,5-Difluorophenyl)-2-nitropropene is a substituted nitroalkene characterized by the presence of a difluorophenyl group and a nitro group. The molecular formula is C9H8F2N2O2C_9H_8F_2N_2O_2. The compound exhibits properties typical of Michael acceptors, allowing it to participate in various nucleophilic addition reactions, which are pivotal in organic synthesis.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a precursor in the production of amphetamines, particularly in the synthesis of medications like Adderall, highlights its importance in pharmaceutical chemistry. The reduction of this compound leads to the formation of amphetamine derivatives through established reduction methods such as using lithium aluminum hydride or palladium catalysts .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potential antitumor properties. Studies have shown that nitroalkenes can induce apoptosis in cancer cells, making them candidates for developing new anticancer agents. The mechanism often involves the generation of reactive oxygen species and subsequent cellular stress responses .

Herbicidal Properties

The compound has demonstrated herbicidal activity, making it valuable in agricultural practices. Its efficacy against specific weed species has been explored, indicating potential use in developing new herbicides. The structure-activity relationship studies suggest that modifications to the nitroalkene framework can enhance herbicidal potency .

Potential Antimicrobial Agent

This compound has shown promising antibacterial activity against Gram-positive bacteria. Its ability to disrupt bacterial cell membranes and inhibit growth presents opportunities for developing novel antibacterial agents. Further studies are required to elucidate its mechanism of action and optimize its efficacy against a broader range of pathogens .

Case Study 1: Synthesis Pathways

A detailed study on the synthesis pathways for this compound revealed multiple routes involving different starting materials such as benzaldehyde and nitroethane. The reaction conditions were optimized for yield and purity, demonstrating its feasibility for large-scale production in pharmaceutical applications .

Case Study 2: Anticancer Efficacy

In a comparative analysis involving various nitroalkenes, this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective growth inhibition. This study underscores the potential for further development into therapeutic agents targeting specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison focuses on structurally related compounds from the provided evidence:

  • 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325): A fluorinated arylalkylamine .
  • 1-Nitronaphthalene : A nitro-substituted polycyclic aromatic hydrocarbon .

Comparative Analysis

Parameter 1-(2,5-Difluorophenyl)-2-nitropropene 1-(2,5-Difluorophenyl)butan-1-amine HCl 1-Nitronaphthalene
Core Structure Difluorophenyl + nitropropene Difluorophenyl + alkylamine Nitro-substituted naphthalene
Functional Group Nitroalkene Amine (protonated) Nitroaromatic
Electron Effects Strong electron-withdrawing (nitro + F) Electron-withdrawing (F) + basic (amine) Electron-withdrawing (nitro on aromatic)
Hazard Classification Not available (inferred reactive) Not classified as hazardous Likely hazardous (flammable, irritant)
Typical Applications Potential synthetic intermediate Research chemical (unspecified) Industrial solvent, precursor

Key Differences

  • Reactivity : The nitropropene group in the target compound is more reactive than the amine in HD-3325 due to the electron-deficient alkene, enabling participation in Michael additions or Diels-Alder reactions. In contrast, 1-nitronaphthalene’s nitro group stabilizes the aromatic ring but reduces alkene-like reactivity .
  • Safety: While HD-3325 is explicitly non-hazardous , nitropropenes and nitroaromatics like 1-nitronaphthalene often pose risks (e.g., flammability, toxicity) due to nitro group instability .
  • Fluorine Impact: The 2,5-difluoro substitution in the target compound and HD-3325 may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in pharmaceuticals and agrochemicals.

Research Findings and Implications

Stability and Reactivity Trends

  • Nitropropenes vs. Nitroaromatics : Nitropropenes exhibit higher electrophilicity than nitroaromatics, making them versatile intermediates in heterocycle synthesis. However, this reactivity may necessitate stringent handling protocols, unlike the amine derivative HD-3325 .
  • This could explain the non-hazardous classification of HD-3325 despite its structural complexity .

Preparation Methods

Catalytic Systems and Solvent Selection

Methylammonium acetate emerges as a superior catalyst for this transformation, offering high yields (72–88%) and minimal byproduct formation. In a representative procedure, 2.0 g (14 mmol) of 2,5-difluorobenzaldehyde is refluxed with 2.2 g (29 mmol) of nitroethane and 1.4 g of methylammonium acetate in isopropyl alcohol (IPA) for 1.5 hours. IPA’s moderate polarity and boiling point (~82°C) facilitate efficient reflux while dissolving both reactants.

Alternative catalysts like n-butylamine are less favorable due to increased polymer formation. For example, substituting methylammonium acetate with n-butylamine in analogous syntheses reduces yields by 10–15% and necessitates extensive purification.

Optimized Synthetic Protocols

Standard Procedure Using Methylammonium Acetate

Reagents:

  • 2,5-Difluorobenzaldehyde (1 eq)

  • Nitroethane (1.2 eq)

  • Methylammonium acetate (10 mol%)

  • IPA (20 wt.%)

Procedure:

  • Combine reagents in IPA and reflux at 82°C for 1.5 hours.

  • Cool the amber solution to room temperature, inducing crystallization.

  • Filter and wash with cold IPA to obtain pure this compound as crystalline platelets.

Yield: 72% (1.5 hours), escalating to 88% with extended reflux (8 hours) for related fluorophenyl analogs.

Solvent and Stoichiometric Adjustments

Increasing nitroethane to 1.5 eq enhances conversion but risks dimerization. A balance of 1.2 eq nitroethane optimizes yield and purity. Substituting IPA with ethanol or THF reduces yields by 20–30%, underscoring IPA’s role in stabilizing intermediates.

Comparative Analysis of Methodologies

Method Catalyst Solvent Time (h) Yield (%) Purity
Methylammonium acetate10 mol%IPA1.572>95% (HPLC)
Methylammonium acetate10 mol%IPA8.088Crystalline
n-Butylamine10 mol%IPA6.068Requires purification

Key Observations:

  • Prolonged reflux (8 hours) improves yields for less reactive aldehydes but is unnecessary for 2,5-difluorobenzaldehyde.

  • Methylammonium acetate’s weak basicity minimizes side reactions, whereas stronger bases like piperidine accelerate decomposition.

Downstream Applications and Derivative Synthesis

While beyond preparation scope, this compound’s utility is highlighted by its reduction to 1-(2,5-difluorophenyl)-2-propanone using SnCl₂·2H₂O and HCl (89% yield). This ketone is pivotal in synthesizing fluorinated pharmaceuticals, including serotonin receptor ligands.

Challenges and Mitigation Strategies

Byproduct Formation

Polymerization of nitropropene is a persistent issue, exacerbated by acidic impurities or excessive heating. Mitigation includes:

  • Strict temperature control: Maintaining reflux at 82°C prevents thermal degradation.

  • Catalyst purity: Recrystallized methylammonium acetate reduces acid-mediated side reactions.

Scalability Considerations

Kilogram-scale syntheses require incremental nitroethane addition to manage exotherms. A reported protocol producing 110 g from 100 g aldehyde demonstrates scalability with consistent yields .

Q & A

Q. What are the recommended methods for synthesizing 1-(2,5-difluorophenyl)-2-nitropropene?

A practical approach involves a nitropropene formation reaction using a condensation reaction between a fluorinated aromatic aldehyde and nitroethane derivatives. For example, analogous nitropropene compounds (e.g., 1-(2-nitrophenyl)-2-nitropropene) have been synthesized via base-catalyzed condensation, achieving yields up to 89% . Key steps include:

  • Reacting 2,5-difluorobenzaldehyde with nitroethane in the presence of ammonium acetate as a catalyst.
  • Purifying the product via column chromatography or recrystallization.
  • Validating purity using melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR).

Q. How should researchers handle and store this compound safely?

While specific safety data for this compound are limited, structurally similar nitropropene derivatives require:

  • Storage : 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm the aromatic substitution pattern (e.g., 2,5-difluorophenyl group) and nitropropene backbone.
  • FT-IR : Identify nitro group stretching (~1520 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or GC-MS).
    Cross-referencing with reported data for analogs (e.g., 1-(2-nitrophenyl)-2-nitropropene) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for nitropropene derivatives?

Contradictions often arise from isomerism or impurities. Methodological solutions include:

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) .
  • Chromatographic Purity Checks : Use HPLC with UV detection to rule out byproducts.
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values .

Example Case : A study on 1-(2-nitrophenyl)-2-nitropropene confirmed structural consistency via 1^1H NMR and X-ray data, resolving initial ambiguities in alkene geometry .

Q. What are the stability challenges of this compound under varying conditions?

Nitropropene derivatives are sensitive to:

  • Light/Temperature : Decomposition observed at >25°C; store at 2–8°C .
  • pH : Hydrolysis in acidic/basic conditions. Stability testing via:
    • Accelerated Degradation Studies : Expose to pH 1–13 buffers and monitor via HPLC.
    • Kinetic Analysis : Determine degradation rate constants under controlled temperatures .

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a precursor for antifungal agents. For example:

  • Antifungal Drug Intermediates : React with triazole derivatives to form key intermediates like 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a precursor to isavuconazole .
  • Methodology :
    • Perform nucleophilic substitution with 1H-1,2,4-triazole.
    • Optimize reaction time/temperature to maximize yield (e.g., 70°C, 12 hours) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Challenges include detecting low-concentration isomers or nitro-group degradation products. Solutions involve:

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration with synthesized standards .

Q. How does the electronic nature of the 2,5-difluorophenyl group influence reactivity?

The electron-withdrawing fluorine atoms:

  • Enhance Electrophilicity : Facilitate nucleophilic attacks at the nitropropene double bond.
  • Direct Substitution : Meta/para positions remain reactive for further functionalization.
    Experimental validation via Hammett plots or computational electrostatic potential maps is recommended .

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